molecular formula C7H3Cl5O B095937 2,3,4,5,6-Pentachlorobenzenemethanol CAS No. 16022-69-8

2,3,4,5,6-Pentachlorobenzenemethanol

Cat. No. B095937
CAS RN: 16022-69-8
M. Wt: 280.4 g/mol
InChI Key: RVCKCEDKBVEEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentachlorobenzenemethanol (PCBM) is a synthetic organic compound that is widely used in scientific research applications. It is known for its unique chemical properties and is used as a reagent in several laboratory experiments.

Scientific Research Applications

Reductive Dechlorination and Environmental Remediation

Research has shown that compounds like 2,3,4,5,6-pentachlorobenzenemethanol can undergo reductive dechlorination, which is significant in environmental chemistry. For example, Assaf-Anid, Nies, and Vogel (1992) demonstrated the reductive dechlorination of polychlorinated biphenyls and hexachlorobenzene using vitamin B12 in an aqueous biomimetic system (Assaf-Anid, Nies, & Vogel, 1992). This process is crucial for the detoxification of hazardous environmental pollutants.

Degradation of Toxic Compounds

The degradation of toxic compounds such as pentachlorophenol (PCP) has been explored using novel oxidants. Zamora-Garcia et al. (2017) investigated the use of electrochemically generated Ag(OH)4- as a strong oxidizing agent for treating PCP, highlighting the importance of such compounds in environmental remediation (Zamora-Garcia et al., 2017).

Catalytic Reduction and Dechlorination

Another significant application is in the catalytic reduction and dechlorination of chlorinated compounds. Lei et al. (2021) proposed a strategy for the rapid and complete dechlorination of highly-chlorinated benzenes using palladium with low content deposited g-C3N4 as a catalyst. This method is particularly effective for compounds like pentachlorobenzene (Lei et al., 2021).

Phototransformation and Environmental Impacts

The phototransformation of compounds like pentachlorophenol (PCP) has been studied for its environmental impact. Piccinini, Pichat, and Guillard (1998) investigated the phototransformation of thin layers of PCP under UV irradiation, demonstrating the formation of various chlorinated and non-chlorinated products, relevant in environmental contexts (Piccinini, Pichat, & Guillard, 1998).

properties

CAS RN

16022-69-8

Product Name

2,3,4,5,6-Pentachlorobenzenemethanol

Molecular Formula

C7H3Cl5O

Molecular Weight

280.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methanol

InChI

InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2

InChI Key

RVCKCEDKBVEEHL-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

melting_point

193°C

Other CAS RN

16022-69-8

physical_description

Solid

solubility

7.13e-06 M
0.002 mg/mL at 20 °C

synonyms

(2,3,4,5,6-pentachlorophenyl)methanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Liquid sulfur trioxide, (200 ml, 385 g) was added to 26.4 g. (0.1 mole) of pure 2,3,4,5,6-pentachlorotoluene (mp 224°-225° C) placed in a 500 ml 3-neck tared flask provided with stirrer, thermometer and reflux condenser the end of which was attached to a bubble counter so that the rate of gas evolution during the reaction can be visually estimated. External heat was applied to the flask to bring the sulfur trioxide to reflux. Soon a light blue color developed, which turned gradually deeper to a vivid royal blue. The color change was accompanied by gas evolution which was identified as sulfur dioxide. The steady gas evolution, which began after 10 minutes of reflux, lasted for 2-3 hours, after which it became gradually slower and the reaction mixture gradually acquired a dark green-grey color. The weight of the reaction mixture at this time indicated a loss of 6.9 g, as compared to the theoretical loss of 6.4 g, corresponding to one mole of sulfur dioxide evolved. The excess of sulfur trioxide, which acted also as a solvent during the reaction was distilled off first at atmospheric pressure, then under aspirator vacuum at a temperature not exceeding 70° C. The weight (45.2 g) of the product, a greenish-grey solid, indicated the C7H3Cl5O7S2 composition and this was confirmed by its hydrolysis which yielded 0.2 moles of sulfuric acid and 0.1 mole of pentachlorobenzyl alcohol, identified by elemental analysis, infrared spectroscopy, melting point and nuclear magnetic resonance spectroscopy (see Example 23). The evolvement of the reaction was also followed by nuclear magnetic resonance (nmr) spectroscopy which indicated that even in the early stages of the reaction the characteristic proton resonance of pentachlorotoluene at 2.52 ppm downfield from tetramethylsilane (TMS) completely disappeared. Instead, a new peak at 4.55 ppm appeared, which is assignable to the radical cation formed from pentachlorotoluene by the loss of one electron. During the refluxing and sulfur dioxide evolution period two additional peaks developed in increasing intensities and in approximately in a 2:1 ratio at 6.29 and 9.21-9.60 ppm (the latter is somewhat variable during the reaction). The former corresponds to the two benzylic hydrogens adjacent to the oxonium moiety and the latter corresponds to the acidic proton of the sulfuric acid moiety. The intensity of the peak corresponding to the radical cation, which accounts for the intense blue color, diminishes to a few percent after 2 hours of reflux and the intensities of the protons of the oxonium compound become constant after this period.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 20.7 g of pentachlorobenzyl bromide in 300 ml DMF containing 30 ml of water was heated at reflux for two hours. On dilution with water solids precipitated. The solid was filtered out and washed on the filter until the wash water was free of bromide ions. On drying, 15.2 g of pentachlorobenzyl alcohol of m.p. 193°-195° C. were obtained.
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentachlorobenzenemethanol
Reactant of Route 2
2,3,4,5,6-Pentachlorobenzenemethanol
Reactant of Route 3
2,3,4,5,6-Pentachlorobenzenemethanol
Reactant of Route 4
2,3,4,5,6-Pentachlorobenzenemethanol
Reactant of Route 5
2,3,4,5,6-Pentachlorobenzenemethanol
Reactant of Route 6
2,3,4,5,6-Pentachlorobenzenemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.